molecular formula C16H17NO B1419171 {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol CAS No. 1157346-58-1

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol

Cat. No. B1419171
M. Wt: 239.31 g/mol
InChI Key: MBOADLZQKQDTDV-UHFFFAOYSA-N
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Description

The compound “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound123. However, it seems to be related to indole derivatives, which are known to possess various biological activities4.



Molecular Structure Analysis

The molecular structure of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” is not directly available. However, related compounds such as “1H-Indene, 2,3-dihydro-1,3-dimethyl-” have been studied78910.



Chemical Reactions Analysis

The specific chemical reactions involving “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not documented in the available literature. However, indole derivatives are known to participate in a variety of chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not directly available. However, related compounds such as “(2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid” have been studied3.


Scientific Research Applications

Structural and Mechanistic Insights

A study explored the structural and mechanistic aspects of compounds related to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol". They synthesized similar compounds and examined them using single-crystal X-ray diffraction and quantum mechanics. This work aids in understanding the formation and structural properties of such compounds (Anga et al., 2014).

Synthesis of Related Compounds

Another study focused on synthesizing (1‐(aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol, a compound closely related to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol". This research provided structural confirmation of an impurity found in the synthesis of another compound, showcasing the importance of understanding and controlling impurities in chemical syntheses (Busch et al., 2008).

Catalysis and Reaction Mechanisms

A study reported on a catalyst based on a similar structural framework to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol". The catalyst was used for Huisgen 1,3-dipolar cycloadditions, showcasing the compound's potential in facilitating chemical reactions (Ozcubukcu et al., 2009).

Antimicrobial Activity

Research into derivatives of similar compounds revealed potential antimicrobial properties. This study synthesized and tested various derivatives for their antimicrobial activity, suggesting possible applications in fighting infections (Kumar et al., 2012).

Electrode Potential and Quantum Chemical Study

Another relevant study involved the electrode potential and quantum chemical analysis of a similar compound. This research is significant for understanding the electronic properties and potential applications in electrochemistry (Riahi et al., 2008).

Spectroscopic Properties

A study on the spectroscopic properties of compounds structurally related to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol" was conducted. It looked at the absorption, excitation, and fluorescence properties in various solvents, providing insights into the electronic properties of these compounds (Al-Ansari, 2016).

Safety And Hazards

The safety and hazards of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not directly available. However, related compounds such as “(2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid” have been studied and found to have certain hazard statements312.


Future Directions

The future directions for research on “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not directly available. However, related compounds have been studied for their potential in various applications13.


Please note that this analysis is based on the limited information available and may not fully represent the properties of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol”. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

[3-(2,3-dihydro-1H-inden-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-11-12-4-3-7-15(8-12)17-16-9-13-5-1-2-6-14(13)10-16/h1-8,16-18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOADLZQKQDTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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